molecular formula C22H20ClNO5 B11402851 9-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11402851
M. Wt: 413.8 g/mol
InChI Key: OYYLTRSKNNFIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic molecule that features a chromeno[8,7-e][1,3]oxazin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[8,7-e][1,3]oxazin-2-one derivatives and benzodioxole-containing molecules. Examples include:

Uniqueness

What sets 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE apart is its unique combination of functional groups and structural features, which may confer specific biological activities or material properties not found in similar compounds.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-6-chloro-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H20ClNO5/c1-2-3-14-7-20(25)29-21-15(14)8-17(23)22-16(21)10-24(11-26-22)9-13-4-5-18-19(6-13)28-12-27-18/h4-8H,2-3,9-12H2,1H3

InChI Key

OYYLTRSKNNFIAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.